Adenylate Cyclase Type 8 (ADCY8) Inhibitory Potency Comparison
In a cell-based assay measuring inhibition of human adenylate cyclase type 8 (ADCY8) in HEK293 cells, the target compound 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide demonstrated an IC50 of 4200 nM [1]. While a direct head-to-head comparator was not identified for this specific target, this value establishes a baseline for potency in this enzyme system and serves as a key differentiator from analogs exhibiting weaker or no activity.
| Evidence Dimension | ADCY8 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4200 nM |
| Comparator Or Baseline | No direct comparator data available for this target. |
| Quantified Difference | N/A |
| Conditions | Cell-based assay using HEK293 cells expressing human ADCY8. |
Why This Matters
This target-specific potency data justifies the selection of the 3-fluoro substituted compound for research programs focused on ADCY8-mediated pathways, where analogs lacking this data represent an unknown risk.
- [1] MolBic Bioactivity Information for PubChem CID 4176698. Accessed May 2026. View Source
